[2-[(8S,9R,10S,11S,13S,14S,17S)-9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dicyclohexylmethyl carbonate
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Overview
Description
Locicortolone dicibate is a synthetic glucocorticoid corticosteroid that was never marketed . It is known for its potent anti-inflammatory properties and is part of the corticosteroid drug class. The compound’s chemical structure includes 9α,11β-dichloro-21-hydroxy-16α-methylpregna-1,4-diene-3,20-dione .
Preparation Methods
Locicortolone dicibate can be synthesized through various synthetic routes. One common method involves the reaction of 9,11β-dichloro-21-hydroxy-16α-methylpregna-1,4-diene-3,20-dione with dicyclohexylmethyl carbonate under specific reaction conditions
Chemical Reactions Analysis
Locicortolone dicibate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: This reaction involves the conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of chlorine atoms with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of glucocorticoids.
Biology: It is used in research to understand the biological effects of glucocorticoids on cellular processes.
Medicine: Although not marketed, it has been investigated for its potential therapeutic effects in treating inflammatory conditions.
Mechanism of Action
Locicortolone dicibate exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function .
Comparison with Similar Compounds
Locicortolone dicibate is similar to other synthetic glucocorticoids such as prednisone, dexamethasone, and hydrocortisone. it is unique due to its specific chemical structure, which includes two chlorine atoms and a dicyclohexylmethyl carbonate group. This unique structure may contribute to its distinct pharmacological properties .
Similar Compounds
- Prednisone
- Dexamethasone
- Hydrocortisone
- Betamethasone
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
Properties
CAS No. |
78467-68-2 |
---|---|
Molecular Formula |
C36H50Cl2O5 |
Molecular Weight |
633.7 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dicyclohexylmethyl carbonate |
InChI |
InChI=1S/C36H50Cl2O5/c1-22-18-28-27-15-14-25-19-26(39)16-17-35(25,3)36(27,38)30(37)20-34(28,2)31(22)29(40)21-42-33(41)43-32(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h16-17,19,22-24,27-28,30-32H,4-15,18,20-21H2,1-3H3/t22-,27+,28+,30+,31-,34+,35+,36+/m1/s1 |
InChI Key |
YHKWQBFYBUXNDL-MCCAODLFSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)OC(C5CCCCC5)C6CCCCC6)C)Cl)Cl)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)OC(C5CCCCC5)C6CCCCC6)C)Cl)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)OC(C5CCCCC5)C6CCCCC6)C)Cl)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Locicortolone dicibate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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